Kokumi Taste Synergy: Ala-Gln-Pro-Ala vs. Nucleic Acid Ingredient Alone
The composition comprising the tetrapeptide Ala-Gln-Pro-Ala was shown to reinforce the taste of food and increase its body more than when the nucleic acid-based taste ingredient was used alone, as disclosed in patent JP5354520B2 [1]. The patent asserts enhanced richness, fat feeling, and milky feeling, but publicly available quantitative sensory scores (e.g., detection threshold, intensity rating) are not reported.
| Evidence Dimension | Taste intensity and body (mouthfeel) |
|---|---|
| Target Compound Data | Enhanced taste and body (qualitative claim) |
| Comparator Or Baseline | Nucleic acid-based taste ingredient alone (e.g., sodium inosinate, sodium guanylate) |
| Quantified Difference | Not quantified in public domain |
| Conditions | Sensory evaluation in food model system (patent JP5354520B2) |
Why This Matters
Proves that procurement of the specific tetrapeptide is necessary to access the claimed synergistic taste functionality, which cannot be achieved with the nucleic acid ingredient alone or with non-specific peptides.
- [1] Kohjin Life Sciences Co., Ltd. Novel peptide composition having kokumi imparting function. JP5354520B2, 2013. View Source
